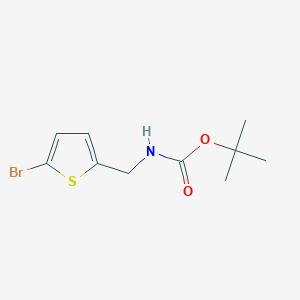

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNITIPQHIGCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381558 | |

| Record name | tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215183-27-0 | |

| Record name | tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215183-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

An In-depth Technical Guide to the

Introduction

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds and functionalized materials. Its structure combines a thiophene ring, a common scaffold in medicinal chemistry, with a Boc-protected aminomethyl group, making it a versatile building block for further chemical modifications. This document provides a detailed technical overview of a common and reliable method for its synthesis, focusing on the reductive amination of 5-bromothiophene-2-carbaldehyde. The protocol described is intended for researchers and professionals in the fields of organic chemistry and drug development.

Reaction Scheme

The synthesis proceeds via a one-pot reductive amination reaction. First, 5-bromothiophene-2-carbaldehyde reacts with tert-butyl carbamate in the presence of a reducing agent, sodium triacetoxyborohydride, and an acid catalyst, acetic acid. The reaction is typically carried out in dichloromethane (DCM) at room temperature.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

5-bromothiophene-2-carbaldehyde

-

tert-Butyl carbamate

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid (glacial)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for extraction and chromatography)

Procedure:

-

To a solution of 5-bromothiophene-2-carbaldehyde (1 equivalent) in anhydrous dichloromethane (DCM), add tert-butyl carbamate (1.2 equivalents) and glacial acetic acid (2 equivalents).

-

Stir the resulting mixture at room temperature for approximately 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. It is crucial to control the addition to manage any potential exotherm.

-

Continue to stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) until the starting aldehyde is consumed, which typically takes 2 to 4 hours.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Starting Materials | |

| 5-bromothiophene-2-carbaldehyde | 1.0 eq |

| tert-Butyl carbamate | 1.2 eq |

| Sodium triacetoxyborohydride | 1.5 eq |

| Acetic Acid | 2.0 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Work-up & Purification | |

| Quenching Agent | Saturated aq. NaHCO₃ |

| Extraction Solvent | Ethyl Acetate or Dichloromethane |

| Purification Method | Flash Column Chromatography (Silica Gel) |

| Typical Yield | 80-95% (Varies based on scale and purity) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

In-depth Technical Guide: tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a plausible synthetic pathway, and discusses its potential applications based on the functionalities it possesses.

Chemical Identity and Properties

CAS Number: 215183-27-0

This compound is characterized by a thiophene ring substituted with a bromine atom and a carbamate group. The tert-butoxycarbonyl (Boc) protecting group is a common feature in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |

| Molecular Weight | 292.19 g/mol | N/A |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | 371 °C at 760 mmHg (Predicted) | [2] |

| LogP | 3.42 (Predicted) | [2] |

| Polar Surface Area | 57.78 Ų (Predicted) | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely start from (5-bromothiophen-2-yl)methanamine. This starting material can be reacted with di-tert-butyl dicarbonate in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or a mixture of dioxane and water.

General Experimental Protocol for Boc Protection of an Amine:

-

Materials: (5-bromothiophen-2-yl)methanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (or another suitable base), Dichloromethane (or another suitable solvent), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve (5-bromothiophen-2-yl)methanamine in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

-

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not available in the public domain, its structural features suggest potential roles in medicinal chemistry.

The Bromothiophene Moiety:

The thiophene ring is a well-established pharmacophore found in numerous approved drugs.[3] The presence of a bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[4][5] Bromothiophene derivatives have been investigated for a range of biological activities, including as antiplatelet agents, kinase inhibitors, and GPCR modulators.[6]

The Carbamate Functional Group:

The carbamate group is a key structural motif in many therapeutic agents.[1][2][7][8][9] It can serve several purposes in drug design:

-

Improved Stability: Carbamates are generally more stable to hydrolysis than esters, which can lead to improved pharmacokinetic profiles.[2][7]

-

Modulation of Physicochemical Properties: The carbamate group can influence a molecule's solubility, lipophilicity, and ability to cross cell membranes.[2][7]

-

Bioisosteric Replacement: It can act as a bioisostere for amide or ester groups, potentially leading to improved biological activity or reduced side effects.[2][7]

-

Prodrug Strategy: The carbamate linkage can be designed to be cleaved in vivo, releasing the active parent amine. The Boc group, in particular, is a common protecting group that can be removed under acidic conditions.[2][7]

Diagram 2: Potential Roles in Drug Discovery

Caption: Logical relationship of structural features to potential applications in drug discovery.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific biological targets or signaling pathways modulated by this compound. To elucidate its biological activity, the following experimental workflow would be necessary:

Diagram 3: Experimental Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical entity with significant potential as a building block in drug discovery. Its bromothiophene core allows for diverse structural modifications, while the carbamate group offers opportunities for prodrug strategies and modulation of physicochemical properties. Further research, including the development of a detailed synthetic protocol and comprehensive biological screening, is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate is a chemical compound that serves as a key intermediate in organic synthesis. Its structure, featuring a brominated thiophene ring and a Boc-protected aminomethyl group, makes it a versatile building block for the introduction of these functionalities into more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 215183-27-0 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |

| Molecular Weight | 292.19 g/mol | [1] |

| Physical State | Solid | |

| Melting Point | 51 - 54 °C | [2][3] |

| Boiling Point (Predicted) | 371 °C at 760 mmHg | [1] |

| Solubility | Data not available | |

| ACD/LogP | 3.42 | [1] |

| Polar Surface Area | 57.78 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the primary amine of (5-bromothiophen-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Synthesis of this compound

Objective: To synthesize this compound via N-Boc protection of (5-bromothiophen-2-yl)methanamine.

Materials:

-

(5-bromothiophen-2-yl)methanamine or its hydrochloride salt

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base (if starting from the hydrochloride salt)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Amine: If starting with (5-bromothiophen-2-yl)methanamine hydrochloride, it must be neutralized to the free amine. Dissolve the hydrochloride salt in a suitable solvent and add a slight excess of a base like triethylamine. Stir for a short period to ensure complete neutralization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (5-bromothiophen-2-yl)methanamine in an anhydrous solvent such as THF or DCM.

-

Addition of Boc Anhydride: To the stirred solution of the amine, add a slight molar excess (typically 1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an extraction solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl) if an excess of a basic catalyst was used, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of this compound from its precursor.

References

Spectroscopic and Synthetic Insights into tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate: A Technical Overview

For researchers, scientists, and professionals in drug development, understanding the precise chemical characteristics of novel compounds is paramount. This technical guide addresses the available data for tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate, a molecule of interest in synthetic and medicinal chemistry.

While a comprehensive, publicly available dataset featuring the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and a detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed scientific literature, valuable insights can be gleaned from the analysis of closely related analogues. This document summarizes the expected spectroscopic features and a plausible synthetic approach based on established chemical principles and data from similar compounds.

Predicted NMR Spectroscopic Data

Based on the analysis of similar structures, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are derived from the known effects of the tert-butoxycarbonyl (Boc) protecting group, the bromothiophene ring, and the methylene linker.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (Hz, predicted) |

| C(CH₃)₃ | 1.45 | s | - |

| CH₂ | 4.40 | d | ~6.0 |

| NH | 5.0 (broad) | s | - |

| Thiophene H-3 | 6.85 | d | ~3.5 |

| Thiophene H-4 | 6.95 | d | ~3.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm, predicted) |

| C(CH₃)₃ | 28.5 |

| C (CH₃)₃ | 79.5 |

| CH₂ | 40.0 |

| Thiophene C-5 | 112.0 |

| Thiophene C-3 | 126.0 |

| Thiophene C-4 | 130.0 |

| Thiophene C-2 | 144.0 |

| C=O | 156.0 |

Proposed Synthetic Protocol

The synthesis of this compound can be logically approached through the reaction of (5-bromothiophen-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely utilized method for the introduction of the Boc protecting group onto a primary amine.

Experimental Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: (5-bromothiophen-2-yl)methanamine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the acid byproduct. The solution is cooled in an ice bath.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the cooled amine solution with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of water or a mild aqueous acid. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

Logical Relationship of Structural Moieties and Spectroscopic Signals

The following diagram illustrates the correlation between the structural components of the molecule and their expected signals in ¹H NMR spectroscopy.

Caption: Correlation of molecular structure with expected ¹H NMR signals.

Spectroscopic and Synthetic Profile of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate, a key intermediate in medicinal chemistry and materials science. While a complete, experimentally verified dataset from a single peer-reviewed source is not publicly available, this document compiles predicted spectroscopic data based on analogous compounds and established principles of spectroscopic interpretation. Furthermore, a comprehensive, representative experimental protocol for its synthesis via N-Boc protection is presented, alongside a generalized workflow for its preparation and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel thiophene-based compounds.

Introduction

This compound (CAS No. 215183-27-0) is a bifunctional organic molecule incorporating a brominated thiophene ring and a Boc-protected aminomethyl group. The brominated thiophene moiety serves as a versatile handle for further functionalization through cross-coupling reactions, while the Boc-protected amine allows for subsequent deprotection and derivatization. These features make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. This guide provides a summary of its key chemical and predicted spectroscopic properties, along with a detailed experimental approach to its synthesis.

Chemical and Spectroscopic Properties

While a primary literature source containing a full experimental characterization of this compound could not be identified, the following tables summarize its basic chemical properties and predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Chemical Properties

| Property | Value | Source |

| CAS Number | 215183-27-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1][2] |

| Molecular Weight | 292.19 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | N/A |

Predicted Spectroscopic Data

The following data are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | d, J ≈ 3.6 Hz | 1H | Thiophene H4 |

| ~6.75 | d, J ≈ 3.6 Hz | 1H | Thiophene H3 |

| ~4.90 | br s | 1H | N-H |

| ~4.40 | d, J ≈ 6.0 Hz | 2H | -CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~145.0 | Thiophene C5 |

| ~130.0 | Thiophene C2 |

| ~125.0 | Thiophene C3 |

| ~112.0 | Thiophene C4 |

| ~80.0 | -C (CH₃)₃ |

| ~40.0 | -CH₂- |

| 28.3 | -C(C H₃)₃ |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Values |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch, sp³), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1160 (C-O stretch) |

| Mass Spec (EI) | Expected [M]⁺ at m/z 291/293 (due to Br isotopes) |

Experimental Protocols

The synthesis of this compound is typically achieved through the N-protection of (5-bromothiophen-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O). The following is a general, representative protocol.

Synthesis of this compound

Materials:

-

(5-bromothiophen-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (5-bromothiophen-2-yl)methanamine (1.0 eq) in anhydrous THF or DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound such as this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

References

Boc Protection of (5-bromothiophen-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry. Its widespread use stems from its ability to efficiently mask the nucleophilicity of primary and secondary amines, its stability under a wide range of reaction conditions, and its facile removal under mild acidic conditions.[1][2][] This technical guide provides an in-depth overview of the Boc protection of (5-bromothiophen-2-yl)methanamine, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This document will detail the underlying reaction mechanism, provide established experimental protocols, and present relevant data in a clear and accessible format.

Reaction Overview

The Boc protection of an amine involves the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) to form a stable tert-butyl carbamate.[1][4] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[4][5] This is followed by the departure of a tert-butoxycarbonyl group and subsequent breakdown into tert-butanol and carbon dioxide.[5] The reaction is often carried out in the presence of a base to neutralize the proton released from the amine, although it can proceed without a base.[5][6]

Core Reaction and Mechanism

The protection of (5-bromothiophen-2-yl)methanamine with di-tert-butyl dicarbonate results in the formation of tert-butyl (5-bromothiophen-2-yl)methylcarbamate.

Reaction Scheme:

Caption: General reaction for the Boc protection of (5-bromothiophen-2-yl)methanamine.

The mechanism involves the nucleophilic amine attacking a carbonyl group of the Boc anhydride. The resulting intermediate then collapses, releasing tert-butanol and carbon dioxide as byproducts.[5]

Experimental Protocols

Several methods have been established for the Boc protection of primary amines. The choice of solvent and base can be adapted based on the specific properties of the starting material and desired reaction conditions.

Protocol 1: Using Triethylamine in Dichloromethane

This is a widely used and generally effective method for Boc protection.

Materials:

-

(5-bromothiophen-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (5-bromothiophen-2-yl)methanamine (1.0 equiv) in dichloromethane.

-

Add triethylamine (1.1 - 1.5 equiv).

-

Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Using Sodium Bicarbonate in a Biphasic System

This method is useful when the starting amine is available as a hydrochloride salt.

Materials:

-

(5-bromothiophen-2-yl)methanamine hydrochloride[7]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

Dissolve (5-bromothiophen-2-yl)methanamine hydrochloride (1.0 equiv) in a mixture of dichloromethane (or ethyl acetate) and water.

-

Add sodium bicarbonate (2.0-3.0 equiv) to the mixture.

-

Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the product.

-

Purify by column chromatography if needed.

Data Presentation

The following table summarizes typical quantitative data for the Boc protection of primary amines, which can be expected to be similar for (5-bromothiophen-2-yl)methanamine.

| Parameter | Protocol 1 (Et₃N/DCM) | Protocol 2 (NaHCO₃/Biphasic) |

| Reactant Ratio (Amine:Boc₂O:Base) | 1 : 1.1 : 1.1-1.5 | 1 : 1.1 : 2.0-3.0 |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 4 - 24 hours |

| Typical Yield | High (>90%) | Good to High (80-95%) |

| Purification | Column Chromatography | Often high purity, may require chromatography |

Experimental Workflow

The general workflow for the synthesis and purification of Boc-protected (5-bromothiophen-2-yl)methanamine is outlined below.

Caption: A typical experimental workflow for the Boc protection of an amine.

Conclusion

The Boc protection of (5-bromothiophen-2-yl)methanamine is a robust and high-yielding reaction that is essential for the multi-step synthesis of more complex molecules. The choice of protocol can be tailored to the specific starting material and laboratory conditions. The resulting Boc-protected amine is a stable intermediate that can be carried through various synthetic transformations before the facile deprotection of the amine for subsequent reactions. This guide provides the necessary technical information for researchers to successfully implement this key synthetic step.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. (5-Bromothiophen-2-yl)methanamine hydrochloride | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the starting materials and synthetic route for the preparation of tert-butyl ((5-bromothiophen-2-yl)methyl)carbamate, a valuable intermediate in pharmaceutical research and development.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly for the protection of amines. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound involves the introduction of this Boc group to the primary amine of (5-bromothiophen-2-yl)methanamine.

Starting Materials

The primary starting materials for the synthesis of this compound are outlined below.

| Starting Material | Key Suppliers (Example) | Purity/Grade | Notes |

| (5-bromothiophen-2-yl)methanamine hydrochloride | Commercially available | ≥95% | The amine precursor, often used as the hydrochloride salt for improved stability. |

| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich, Alfa Aesar, TCI | Reagent grade, ≥97% | The standard reagent for introducing the Boc protecting group. |

| Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) | Major chemical suppliers | Anhydrous/Reagent | A base is required to neutralize the hydrochloride salt and the acid formed during the reaction. |

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Major chemical suppliers | Anhydrous | Common solvents for this type of reaction. |

Synthetic Pathway

The synthesis of the target compound is a straightforward nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom in (5-bromothiophen-2-yl)methanamine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol.[1]

References

Navigating the Reactivity of Bromothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of the bromine atom in bromothiophene derivatives, a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Understanding the nuanced reactivity of these building blocks is paramount for strategic synthetic planning and optimization. This document delves into the comparative reactivity of 2- and 3-bromothiophenes, the influence of substituents, and provides detailed experimental protocols for key transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Stille couplings, as well as lithiation-substitution reactions.

Core Concept: The Reactivity Dichotomy of 2- vs. 3-Bromothiophene

The position of the bromine atom on the thiophene ring fundamentally dictates its reactivity. Generally, 2-bromothiophene exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and lithiation compared to its 3-bromo counterpart.[1] This difference is primarily rooted in the electronic properties of the thiophene ring. The carbon atom at the 2-position (C2) is more electron-deficient than the C3 position, which facilitates the initial oxidative addition step in many palladium-catalyzed reactions.[1] Furthermore, the proton at C2 is significantly more acidic than the C3 proton, making direct lithiation at the 2-position more favorable.[1]

Theoretical studies, including Density Functional Theory (DFT), support these experimental observations, indicating that the C-Br bond at the 3-position is computationally predicted to be slightly stronger than at the 2-position.[2] This suggests a higher activation barrier for reactions involving the cleavage of the C3-Br bond.[2]

Despite the generally lower reactivity of 3-bromothiophene, it remains an indispensable building block. Modern catalytic systems and optimized reaction conditions have enabled its effective use in a wide array of synthetic transformations.[1]

Quantitative Data on the Reactivity of Bromothiophene Isomers

The following tables summarize quantitative data from various studies, offering a comparative overview of the yields for key reactions. It is important to note that direct comparative studies under identical conditions are limited, and yields can vary based on the specific substrates, catalyst systems, and reaction parameters.

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |

Table 2: Heck Reaction of Bromothiophenes

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield |

| 1 | 2-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | 16-24 | Moderate to Good |

| 2 | 3-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | 16-24 | Moderate to Good |

| Note: Quantitative side-by-side comparative data for the Heck reaction is not readily available in the literature. Both isomers are known to participate in the reaction, with 2-bromothiophene generally considered more reactive.[1] |

Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Aniline

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | High |

| 2 | 3-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 49-71%[1] |

| Note: The amination of 3-bromothiophene can be more challenging, sometimes requiring more specialized ligands or harsher conditions.[1] |

Influence of Substituents on Reactivity

The presence of other substituents on the thiophene ring can significantly modulate the reactivity of the bromine atom through electronic and steric effects.

-

Electron-withdrawing groups (EWGs) , such as nitro, cyano, or carbonyl groups, generally decrease the electron density of the thiophene ring. This can make the ring less susceptible to electrophilic attack but can enhance the reactivity of the C-Br bond in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions by making the carbon atom more electrophilic. For instance, in Suzuki coupling, an electron-withdrawing group on the bromo-substrate facilitates the rate-limiting oxidative addition step.[3]

-

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. In the context of cross-coupling reactions, EDGs on the bromothiophene can sometimes slow down the oxidative addition step. However, the overall effect on yield can be complex and depends on the specific reaction and coupling partner. For example, in Buchwald-Hartwig amination of polysubstituted bromothiophenes, anilines bearing electron-donating groups gave good results, whereas those with electron-withdrawing substituents required higher catalyst loadings and resulted in lower yields.[4]

-

Steric hindrance from bulky substituents near the bromine atom can impede the approach of the catalyst and other reagents, thereby slowing down the reaction rate. This is particularly relevant in the second coupling of a one-pot double Suzuki reaction on 2,3-dibromothiophene, where the initially coupled group at the C2 position creates steric hindrance.[5]

Table 4: Suzuki Coupling of Substituted Bromothiophenes

| Bromothiophene Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 27-63% | [6] |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to Good | [7] |

| ortho-bromoanilines with EWGs (nitrile, nitro, sulfone) | Boronic esters | Not specified | Not specified | Not specified | Good | [8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key reactions involving bromothiophene derivatives.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid.

Materials:

-

Bromothiophene derivative (1.0 mmol)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask or reaction tube, add the bromothiophene derivative, arylboronic acid, and the base.[9]

-

Add the palladium catalyst under a stream of inert gas.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.[9]

-

Add the degassed solvent system via syringe.[9]

-

Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[9]

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

This protocol provides a general method for the Heck reaction of a bromothiophene with an alkene.

Materials:

-

Bromothiophene derivative (1.0 mmol)

-

Alkene (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(o-tol)₃)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or sealed tube, add the bromothiophene, palladium catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent and the alkene via syringe.

-

Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromothiophene.

Materials:

-

Bromothiophene derivative (1.0 mmol)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.

-

Add the bromothiophene and the amine.

-

Add the anhydrous solvent.

-

Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.

Stille Coupling

This protocol describes a general procedure for the Stille coupling of a bromothiophene derivative.

Materials:

-

Bromothiophene derivative (1.0 equiv)

-

Organostannane reagent (1.0-1.2 equiv for mono-coupling, 2.2-2.5 equiv for double-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF)

-

Optional: Additive (e.g., CuI, LiCl)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene derivative and the palladium catalyst.[10]

-

Subject the flask to three cycles of evacuation and backfilling with an inert gas.[10]

-

Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.[10]

-

Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously.[11]

-

Monitor the reaction progress by TLC or GC-MS.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[10]

-

Filter the mixture through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[10]

Lithiation and Electrophilic Quench

This protocol outlines a general procedure for the lithiation of a bromothiophene followed by quenching with an electrophile.

Materials:

-

Bromothiophene derivative (1.0 equiv)

-

Organolithium reagent (e.g., n-BuLi, 1.1 equiv)

-

Anhydrous solvent (e.g., THF)

-

Electrophile (1.2 equiv)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Assemble a dry Schlenk flask with a magnetic stir bar and purge with an inert gas for at least 15 minutes.[2]

-

Under a positive flow of inert gas, add the bromothiophene derivative and anhydrous THF.[2]

-

Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.[2]

-

Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.[2]

-

Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[2]

-

Add the desired electrophile dropwise while maintaining the temperature at -78 °C.[2]

-

After the addition is complete, stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.[2]

-

Cool the flask in an ice bath and carefully quench the reaction with a saturated aqueous NH₄Cl solution.[2]

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

-

Concentrate the organic solution under reduced pressure and purify the crude product by flash column chromatography.[2]

Reaction Mechanisms and Experimental Workflows

Visualizing the intricate steps of a chemical reaction can provide invaluable clarity. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and experimental workflows for the key reactions discussed.

Suzuki-Miyaura Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate. Due to the limited availability of specific stability data for this compound, this guide amalgamates information from supplier recommendations for the compound itself, safety data sheets (SDS) of analogous structures, and the general chemical principles governing carbamates and thiophene derivatives.

Compound Overview

This compound is a chemical compound containing a thiophene ring substituted with a bromine atom and a carbamate functional group. The tert-butoxycarbonyl (Boc) protecting group on the amine suggests its utility as a building block in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and drug discovery. Understanding its stability is crucial for ensuring its integrity during storage and handling in research and development.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and maintain the purity of this compound. The following recommendations are based on supplier data and general best practices for chemically sensitive compounds.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reactions with atmospheric moisture. |

| Light | Keep in a dark place[1] | To prevent photolytic degradation of the thiophene ring. |

| Container | Tightly sealed, appropriate for chemical storage | To maintain an inert atmosphere and prevent contamination. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust or contact with skin and eyes.

-

Take precautions against static discharge.

Stability Profile and Potential Degradation Pathways

Incompatibilities:

The compound should be considered incompatible with the following, based on the general reactivity of carbamates:

-

Strong Acids and Bases: Can catalyze the hydrolysis of the carbamate bond.

-

Strong Oxidizing Agents: Can potentially oxidize the thiophene ring.

-

Strong Reducing Agents: May react with the bromine substituent or other functional groups.

Potential Degradation Mechanisms:

-

Hydrolysis: The carbamate group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the Boc protecting group to yield the corresponding primary amine, tert-butanol, and carbon dioxide.

-

Thermal Degradation: Boc-protected amines can be thermally labile. Elevated temperatures can lead to the cleavage of the carbamate group.

-

Photodegradation: Thiophene derivatives can be sensitive to light and may undergo photolytic degradation.

Below is a diagram illustrating a potential hydrolytic degradation pathway for this compound.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate specific stability data, a well-designed experimental protocol is essential. The following outlines a general approach for assessing the stability of this compound.

Objective: To evaluate the stability of the compound under various stress conditions (e.g., temperature, humidity, light, and pH) to identify degradation products and determine its shelf-life.

Materials and Methods:

-

Reference Standard: A well-characterized, high-purity sample of this compound.

-

Forced Degradation Studies: Expose the compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis). The method should be capable of separating the parent compound from all potential degradation products.

-

Characterize any significant degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

-

-

Long-Term Stability Study:

-

Store the compound under the recommended storage conditions (2-8°C, protected from light, under inert atmosphere).

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months) and analyze for purity and degradation products using the validated HPLC method.

-

The following diagram outlines a logical workflow for conducting a stability assessment.

Conclusion

While specific quantitative stability data for this compound is not widely published, a conservative approach to its storage and handling is recommended based on its chemical structure. Storing the compound at refrigerated temperatures (2-8°C) in a dark place under an inert atmosphere is the most prudent course of action to ensure its long-term integrity. For applications requiring stringent quality control, it is highly advisable to conduct in-house stability studies to establish a definitive shelf-life and identify any potential degradation products under the specific conditions of use. This guide provides a framework for both the safe handling and the systematic evaluation of the stability of this valuable research compound.

References

The Versatility of Substituted Bromothiophene Compounds in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted bromothiophene compounds serve as pivotal building blocks in a multitude of research and development areas, most notably in medicinal chemistry and materials science. The inherent reactivity of the carbon-bromine bond, coupled with the diverse physicochemical properties of the thiophene ring, allows for a vast array of chemical modifications, leading to the synthesis of novel compounds with significant potential. This technical guide provides an in-depth overview of the core applications of substituted bromothiophenes, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Medicinal Chemistry Applications

The thiophene moiety is a well-recognized pharmacophore, and its brominated derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents.[1] The ability to readily form new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions makes bromothiophenes exceptionally versatile for creating complex molecular architectures.[2]

Antiplatelet Agents

Substituted bromothiophenes are foundational to the synthesis of the thienopyridine class of antiplatelet drugs, such as ticlopidine and clopidogrel.[3] These drugs are irreversible inhibitors of the P2Y12 receptor, a key G-protein coupled receptor (GPCR) on the surface of platelets that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation.[3][4]

P2Y12 Receptor Signaling Pathway and Inhibition by Thienopyridine Metabolites

Caption: P2Y12 signaling and its inhibition.

Antibiotics

Bromothiophene derivatives are also precursors in the synthesis of certain antibiotics. A notable example is Timentin, a combination drug containing ticarcillin and clavulanic acid. Ticarcillin is a β-lactam antibiotic whose synthesis involves a thiophene-containing side chain derived from 3-thienylmalonic acid, which in turn can be synthesized from 3-bromothiophene.[3]

Anticancer Agents and Kinase Inhibitors

The thiophene scaffold is prevalent in the development of novel anticancer agents, including kinase inhibitors.[3] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[5][6] Substituted bromothiophenes provide a versatile platform for creating molecules that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth.[3][5]

General Kinase Inhibitor Signaling Pathway

Caption: Mechanism of action for kinase inhibitors.

G-Protein Coupled Receptor (GPCR) Modulators

Derivatives of bromothiophene are also valuable in synthesizing scaffolds for GPCR modulators.[3] GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes, making them important drug targets.[2][7] The thiophene moiety can form crucial interactions within the ligand-binding pockets of these receptors.

Generalized GPCR Signaling Pathway

Caption: Overview of a GPCR signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for various applications of substituted bromothiophene derivatives.

Table 1: Anticancer Activity of Thiophene Derivatives [3]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 |

| 3-Aryl Thiophene Chalcones | HCT-15 (Colon) | 21 (µg/mL) |

| Fused Thiophene Derivatives | HepG2 | 3.77 - 4.30 |

| Fused Thiophene Derivatives | PC-3 | ~7.47 |

Note: The IC₅₀ values presented are for various thiophene derivatives and not exclusively for compounds directly synthesized from 3-Bromothiophene. They serve to illustrate the potential of the thiophene scaffold in cancer drug discovery.[3]

Table 2: Pharmacokinetic Parameters of Timentin (3.1 g IV infusion) [3]

| Parameter | Ticarcillin | Clavulanic Acid |

| Mean Peak Serum Level | 330 mcg/mL | 8 mcg/mL |

| Mean Serum Half-life | 1.1 hours | 1.1 hours |

| Mean AUC | 485 mcg•hr/mL | 8.2 mcg•hr/mL |

| Unchanged in Urine (first 6h) | 60-70% | 35-45% |

Materials Science Applications

The unique electronic properties of the thiophene ring make its brominated derivatives highly valuable in the field of organic electronics.[8] These compounds are key precursors for the synthesis of conjugated polymers and small molecules used in a variety of electronic devices.[8][9]

Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are widely used as the active channel material in OFETs due to their excellent charge transport properties.[9] The incorporation of bromothiophenes into polymer backbones allows for the tuning of the material's electronic properties, leading to high charge carrier mobilities.[8][9]

Organic Photovoltaics (OPVs)

In OPVs, bromothiophene derivatives are used to construct donor-acceptor copolymers that serve as the electron donor material in the active layer of a solar cell.[9] Chemical modification of the bromothiophene unit allows for precise control over the material's energy levels, which is critical for efficient charge separation and high open-circuit voltages.[9]

Organic Light-Emitting Diodes (OLEDs)

Materials derived from bromothiophenes can be engineered to facilitate effective charge injection and transport in OLEDs, leading to improved luminous efficiency and device longevity.[8]

General Workflow for OFET Fabrication

Caption: A typical workflow for fabricating an OFET.

Experimental Protocols

The versatility of substituted bromothiophenes stems from their reactivity in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

General Experimental Protocol for Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between a bromothiophene and an organoboron compound.[3][10]

Materials:

-

Substituted bromothiophene (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

-

Solvent system (e.g., Toluene/Water 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a reaction flask, add the substituted bromothiophene, arylboronic acid, palladium catalyst, and base.[3]

-

Solvent Addition: Add the solvent system to the flask.[3]

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[3]

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

General Experimental Workflow for Suzuki Coupling

Caption: Workflow for a Suzuki coupling reaction.

General Experimental Protocol for Stille Coupling

The Stille coupling reaction is another important C-C bond-forming reaction that couples a bromothiophene with an organotin compound.[9]

Materials:

-

Substituted bromothiophene

-

Organotin reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., anhydrous toluene or DMF)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the bromothiophene and the organotin reagent in the chosen solvent.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

Substituted bromothiophene compounds are undeniably a cornerstone of modern chemical research, offering a gateway to a vast chemical space with profound implications for human health and technology. Their utility as versatile building blocks in the synthesis of pharmaceuticals, ranging from antiplatelet agents to kinase inhibitors, highlights their significance in drug discovery. Simultaneously, their role in the development of advanced organic electronic materials underscores their importance in the next generation of electronic devices. The synthetic methodologies outlined in this guide, particularly the robust and adaptable cross-coupling reactions, provide researchers with the tools to further explore and exploit the potential of this remarkable class of compounds. As research continues to push the boundaries of science, the applications of substituted bromothiophenes are poised to expand even further.

References

- 1. ahajournals.org [ahajournals.org]

- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. Clopidogrel - Wikipedia [en.wikipedia.org]

- 4. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]

- 5. labiotech.eu [labiotech.eu]

- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

Dawn of a Scaffold: The Discovery and Inaugural Synthesis of Thiophene Carbamate Derivatives

For researchers, scientists, and professionals in drug development, this technical guide delves into the historical first synthesis of thiophene carbamate derivatives, providing a foundational understanding of their chemical origins. This document outlines the seminal synthetic methods, presents detailed experimental protocols, and visualizes the key chemical transformations that brought this significant class of compounds into existence.

The journey to thiophene carbamates, a scaffold now recognized for its diverse pharmacological potential, began with the clever application of classical rearrangement reactions to thiophene precursors. While the broader families of thiophenes and carbamates have long histories, the deliberate synthesis of molecules combining these two moieties for medicinal chemistry exploration appears to have gained traction in the latter half of the 20th century. This guide focuses on one of the earliest, well-documented syntheses of a simple thiophene carbamate, tert-butyl N-(thiophen-2-yl)carbamate.

The First Synthesis: A Curtius Rearrangement Approach

One of the first documented syntheses of a thiophene carbamate derivative was achieved through the Curtius rearrangement of a thiophene-2-carbonyl azide. This classical organic reaction provides a reliable method for converting carboxylic acids, via their corresponding azides, into isocyanates, which are then trapped by an alcohol to form the desired carbamate. A key example of this is the synthesis of tert-butyl N-(thiophen-2-yl)carbamate, as referenced in the work of Binder et al. (1977) and Kruse et al. (1989).[1]

The overall transformation involves the conversion of thiophene-2-carbonyl azide in the presence of tert-butyl alcohol. The azide undergoes thermal rearrangement to form a thienyl isocyanate intermediate, which is immediately trapped by the tert-butanol to yield the stable tert-butyl carbamate.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments in the synthesis of tert-butyl N-(thiophen-2-yl)carbamate.

1. Synthesis of tert-Butyl N-(thiophen-2-yl)carbamate via Curtius Rearrangement

This protocol is based on established procedures for the Curtius rearrangement.[1]

-

Materials:

-

Thiophene-2-carbonyl azide

-

tert-Butyl alcohol

-

Toluene (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carbonyl azide (1.0 equivalent) in anhydrous toluene.

-

Add tert-butyl alcohol (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 100 °C and maintain this temperature overnight with stirring.

-

After the reaction is complete, remove the excess solvent and unreacted tert-butyl alcohol under reduced pressure (in vacuo).

-

The crude product can be purified by recrystallization. For obtaining crystals suitable for X-ray analysis, cooling a toluene solution of the product to -30 °C has been reported to be effective.[1]

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of tert-butyl N-(thiophen-2-yl)carbamate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Material (Amount) | Reagent (Amount) | Yield | Melting Point (°C) |

| tert-Butyl N-(thiophen-2-yl)carbamate | C₉H₁₃NO₂S | 199.27 | Thiophene-2-carbonyl azide (270 mg, 1.77 mmol) | tert-Butyl alcohol (131 mg, 1.77 mmol) | N/A | N/A |

Note: The yield for this specific historical synthesis is not explicitly stated in the readily available literature. The provided amounts are based on a reported experimental procedure.[1]

Visualizing the Synthesis

The logical workflow of the first synthesis of a thiophene carbamate derivative can be visualized as a two-step process, starting from the corresponding thiophene carbonyl azide.

Caption: Workflow for the first synthesis of a thiophene carbamate.

Early Biological Context and Signaling Pathways

Information regarding the specific biological targets and signaling pathways for the very first synthesized thiophene carbamates is sparse in the historical literature. The initial focus was likely on the establishment of novel synthetic methodologies and the creation of new chemical entities. However, the broader classes of both thiophenes and carbamates were known to possess biological activity.

Carbamates, for instance, have a long history as insecticides, with their mechanism of action primarily involving the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down the neurotransmitter acetylcholine; its inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation and toxicity, particularly in insects.

Thiophene-containing compounds have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfur atom in the thiophene ring can engage in various non-covalent interactions with biological targets, and the aromatic nature of the ring allows it to serve as a bioisostere for a phenyl ring, a common motif in many drugs.

It is plausible that the initial biological screening of novel thiophene carbamates would have explored these known activities. However, without specific data from the seminal publications, any discussion of the signaling pathways affected by the first thiophene carbamates remains speculative.

The following diagram illustrates a generalized signaling pathway for carbamate insecticides, which represents a potential, though unconfirmed, early area of investigation for thiophene carbamates.

Caption: Potential mechanism of action via AChE inhibition.

This guide provides a focused overview of the discovery and first synthesis of thiophene carbamate derivatives, grounded in the available historical scientific literature. The development of these early synthetic routes laid the groundwork for the subsequent explosion of research into the diverse applications of this important chemical scaffold in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol details the application of the Suzuki coupling for the arylation of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate. The resulting 5-aryl-2-(aminomethyl)thiophene derivatives are valuable building blocks in medicinal chemistry and materials science, owing to the prevalence of the substituted thiophene motif in pharmacologically active compounds and organic electronic materials.

The presence of the Boc-protected aminomethyl group requires careful optimization of reaction conditions to ensure its stability while achieving high coupling yields. This document provides a robust, optimized protocol for this transformation, along with application notes to guide researchers in adapting the methodology for their specific needs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle for the coupling of this compound with an arylboronic acid is initiated by the oxidative addition of the bromothiophene to a Pd(0) species. This is followed by transmetalation with the arylboronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of various 5-bromothiophene derivatives with different arylboronic acids under optimized conditions. These data serve as a guideline for expected outcomes when using this compound as the substrate.

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-76 |

| 5-Bromothiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65-72 |

| 2,5-Dibromo-3-methylthiophene | 4-methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-80 |

| 5-Bromothiophene-2-sulfonamide | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-75 |

Experimental Protocols

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-